molecular formula C21H21O10+ B12775022 Peonidin 3-arabinoside cation CAS No. 788153-92-4

Peonidin 3-arabinoside cation

Cat. No.: B12775022
CAS No.: 788153-92-4
M. Wt: 433.4 g/mol
InChI Key: KRUPPTWQKIEURV-CWWINAKGSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peonidin 3-arabinoside cation is a type of anthocyanin, which is a subgroup of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. This compound is commonly found in dietary sources such as fruits, seeds, and beverages. It has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peonidin 3-arabinoside cation can be synthesized through various methods. One common approach involves the extraction of anthocyanins from natural sources, followed by purification and chemical modification to obtain the desired compound. The extraction process typically uses solvents such as ethanol or methanol under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant materials, followed by purification using techniques like chromatography. The use of biotechnological methods, such as microbial fermentation, is also being explored to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Peonidin 3-arabinoside cation undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may yield reduced anthocyanin derivatives .

Scientific Research Applications

Peonidin 3-arabinoside cation has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural colorant. In biology and medicine, it is investigated for its anti-inflammatory, anticancer, and neuroprotective effects. The compound is also explored for its potential use in the food and beverage industry as a natural additive .

Mechanism of Action

The mechanism of action of peonidin 3-arabinoside cation involves its interaction with various molecular targets and pathways. It exerts its effects by scavenging free radicals, inhibiting inflammatory mediators, and modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s antioxidant activity is primarily attributed to its ability to donate hydrogen atoms and electrons to neutralize reactive oxygen species .

Comparison with Similar Compounds

Peonidin 3-arabinoside cation is similar to other anthocyanins such as cyanidin, delphinidin, pelargonidin, and malvidin. These compounds share a common flavylium cation structure but differ in the number and position of hydroxyl and methoxy groups. This compound is unique due to its specific glycosylation pattern, which influences its stability, bioavailability, and biological activity .

List of Similar Compounds:
  • Cyanidin
  • Delphinidin
  • Pelargonidin
  • Malvidin
  • Petunidin

Properties

CAS No.

788153-92-4

Molecular Formula

C21H21O10+

Molecular Weight

433.4 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C21H20O10/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24)/p+1/t14-,18-,19+,21-/m0/s1

InChI Key

KRUPPTWQKIEURV-CWWINAKGSA-O

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.